molecular formula C18H39As B13951070 Trihexylarsine CAS No. 5852-60-8

Trihexylarsine

Cat. No.: B13951070
CAS No.: 5852-60-8
M. Wt: 330.4 g/mol
InChI Key: WBZDESOJNATWDB-UHFFFAOYSA-N
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Description

Trihexylarsine is an organoarsenic compound with the chemical formula As(C6H13)3. It is a member of the arsine family, which includes compounds where arsenic is bonded to organic groups. This compound is known for its applications in various fields of chemistry and industry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trihexylarsine can be synthesized through the reaction of arsenic trichloride with hexylmagnesium bromide. The reaction typically proceeds as follows:

AsCl3+3C6H13MgBrAs(C6H13)3+3MgBrCl\text{AsCl}_3 + 3 \text{C}_6\text{H}_{13}\text{MgBr} \rightarrow \text{As(C}_6\text{H}_{13}\text{)}_3 + 3 \text{MgBrCl} AsCl3​+3C6​H13​MgBr→As(C6​H13​)3​+3MgBrCl

This reaction is carried out under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Trihexylarsine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: this compound can participate in substitution reactions where the hexyl groups are replaced by other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products

    Oxidation: this compound oxide.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Various substituted arsines depending on the reagents used.

Scientific Research Applications

Trihexylarsine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: this compound derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trihexylarsine involves its ability to form complexes with metal ions. This property makes it useful as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Triphenylarsine: Another organoarsenic compound with phenyl groups instead of hexyl groups.

    Trimethylarsine: Contains methyl groups instead of hexyl groups.

Uniqueness

Trihexylarsine is unique due to its longer alkyl chains, which impart different solubility and reactivity properties compared to its shorter-chain counterparts. This makes it suitable for specific applications where longer alkyl chains are advantageous.

Properties

CAS No.

5852-60-8

Molecular Formula

C18H39As

Molecular Weight

330.4 g/mol

IUPAC Name

trihexylarsane

InChI

InChI=1S/C18H39As/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3

InChI Key

WBZDESOJNATWDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[As](CCCCCC)CCCCCC

Origin of Product

United States

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